Product packaging for Benzenesulfonyl cyanide(Cat. No.:CAS No. 24224-99-5)

Benzenesulfonyl cyanide

Cat. No.: B1600122
CAS No.: 24224-99-5
M. Wt: 167.19 g/mol
InChI Key: VKEVYOIDTOPARM-UHFFFAOYSA-N
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Description

Significance and Role in Contemporary Organic Synthesis

Benzenesulfonyl cyanide serves as a versatile building block in the synthesis of a variety of organic molecules. smolecule.com Its utility stems from the electron-withdrawing nature of the sulfonyl group, which enhances the electrophilicity of the carbon atom in the cyanide moiety. This characteristic makes it susceptible to nucleophilic attack, a key feature in its reactivity. smolecule.com

The compound plays a significant role in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. smolecule.com Specifically, it participates in the synthesis of nitrogen-containing heterocycles like pyridines and quinolines. smolecule.com this compound is also utilized in the investigation of biomolecules, including proteins and nucleic acids, helping researchers to understand their structure and function. smolecule.com Furthermore, it has applications in enzyme inhibition studies, where it can act as a specific inhibitor, providing insights into cellular processes. smolecule.com

Historical Context of Sulfonyl Cyanide Chemistry

The exploration of sulfonyl cyanides as a functional group is a relatively modern development in organic chemistry. The first report of a sulfonyl cyanide, specifically p-toluenesulfonyl cyanide, appeared in 1968. rsc.orggoogle.com Early research focused on establishing their fundamental reactivity, including their inability to be synthesized by the oxidation of thiocyanates, a common route for other cyanide-containing compounds. google.com

Over the years, synthetic methods have evolved. An early multi-step process for preparing p-toluenesulfonyl cyanide involved the intermediate p-toluenesulfonylmethylenetriphenylphosphorane. google.com Later, a process was developed involving the reaction of organic thiocyanates with an organic peracid oxidizing agent under anhydrous conditions. google.com More recent and environmentally friendly methods include the solvent-free synthesis of arylsulfonyl cyanides using potassium hexacyanoferrate(II) as a non-toxic cyanide source. google.comdeepdyve.com This protocol offers high yields and simpler work-up procedures. deepdyve.com The chemistry of sulfonyl cyanides has expanded to include their use in various cycloaddition reactions, such as the Diels-Alder reaction, to form complex heterocyclic structures. researchgate.net

Scope and Research Objectives for this compound Studies

Current research on this compound is focused on expanding its synthetic utility and exploring its role in various chemical transformations. A primary objective is the development of new and efficient synthetic methodologies that utilize this compound as a key reagent. This includes its application in multicomponent reactions and cascade sequences to build molecular complexity rapidly.

A significant area of investigation is its use in cycloaddition reactions. For instance, it undergoes hetero-Diels-Alder reactions with dienes to produce substituted pyridines and related heterocycles. smolecule.comresearchgate.net Researchers are also exploring its reactivity in [2+2+2] cycloadditions. researchgate.net

Furthermore, studies are aimed at understanding and exploiting its reactivity as a cyanating agent. The development of palladium-catalyzed cyanations of aryl halides and C-H bonds using cyanide sources derived from or related to sulfonyl cyanides is an active area of research. deepdyve.com The unique reactivity of the sulfonyl cyanide group continues to be a subject of investigation, with the goal of discovering novel transformations and applications in organic synthesis and medicinal chemistry. smolecule.comnih.gov

PropertyValue
Molecular Formula C₇H₅NO₂S scbt.com
Molecular Weight 167.19 g/mol scbt.com
CAS Number 24224-99-5 scbt.com
Density 1.274 g/mL at 20 °C chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5NO2S B1600122 Benzenesulfonyl cyanide CAS No. 24224-99-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzenesulfonylformonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2S/c8-6-11(9,10)7-4-2-1-3-5-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKEVYOIDTOPARM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40437977
Record name Benzenesulfonyl cyanide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24224-99-5
Record name Benzenesulfonyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24224-99-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonyl cyanide
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Record name Benzenesulfonyl cyanide
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Synthetic Methodologies for Benzenesulfonyl Cyanide

Established Synthesis Routes

Established methods for synthesizing benzenesulfonyl cyanide primarily rely on the reaction of benzenesulfonyl chloride with a suitable cyanide source. These routes have been refined to improve yield, safety, and environmental impact.

Preparation from Benzenesulfonyl Chloride and Cyanide Sources

The direct cyanation of benzenesulfonyl chloride is a fundamental approach to forming the sulfonyl cyanide functional group. The choice of cyanide source and reaction conditions are critical determinants of the reaction's success.

Solvent-Free Methods Utilizing Potassium Ferrocyanide

A notable advancement in the synthesis of this compound involves the use of potassium ferrocyanide as the cyanating agent under solvent-free conditions. google.comgoogle.com This method provides a safer and more environmentally benign alternative to traditional protocols. The reaction proceeds by heating a mixture of potassium ferrocyanide and benzenesulfonyl chloride. google.com

Key parameters for this solvent-free synthesis are detailed below:

ParameterCondition
Cyanating Agent Potassium Ferrocyanide
Molar Ratio 1 (Potassium Ferrocyanide) : 4-5 (Benzenesulfonyl Chloride)
Temperature 150-160°C
Reaction Time 1-2 hours
Purification Column Chromatography
Eluent System Petroleum ether-ethyl acetate (50:1 to 100:1)

This interactive table summarizes the optimized conditions for the solvent-free synthesis of this compound. google.com

This process is valued for its operational simplicity, low cost of raw materials, and avoidance of hazardous solvents, which facilitates its potential for industrial-scale production. google.com

Comparison with Traditional Cyanation Protocols

The solvent-free method using potassium ferrocyanide offers significant advantages over traditional cyanation techniques. google.com Historically, the synthesis of similar compounds involved highly toxic and hazardous cyanide sources, such as cyanogen gas, or the use of alkali metal cyanides like sodium cyanide in a suitable solvent. google.comsmolecule.com These traditional methods pose considerable environmental and safety risks. google.com

The use of potassium ferrocyanide, which is inexpensive, readily available, and significantly less toxic, marks a substantial improvement in the safety profile of the synthesis. google.comunifiedpatents.com The elimination of organic solvents further reduces the environmental impact and simplifies the work-up procedure.

FeatureSolvent-Free K4[Fe(CN)6] MethodTraditional Methods (e.g., NaCN/Solvent)
Cyanide Source Potassium Ferrocyanide (less toxic) google.comunifiedpatents.comSodium Cyanide, Cyanogen Gas (highly toxic) google.comsmolecule.com
Solvent None google.comRequired (e.g., organic solvents) smolecule.com
Safety Profile Improved; avoids highly toxic reagents and solvents google.comHigher risk due to toxicity and solvent handling google.com
Environmental Impact Lower; no solvent waste google.comHigher; involves solvent use and hazardous materials
Cost Low raw material cost google.comVariable, can involve more expensive reagents or disposal costs

This interactive table provides a comparative overview of the solvent-free synthesis route versus traditional cyanation protocols.

Custom Synthesis Requirements for this compound Analogs

The synthesis of analogs, such as various substituted benzenesulfonamide (B165840) derivatives, requires tailored strategies to accommodate different functional groups and achieve desired purity and yield. nih.gov The synthesis of 1,3,5-triazinyl-aminobenzenesulfonamide conjugates serves as a key example of these custom requirements. nih.gov

In these syntheses, the reaction environment is a critical variable. For instance, the nucleophilic substitution of chlorine atoms on a 1,3,5-triazine precursor with amino acids has been studied in different solvent systems. nih.gov Researchers demonstrated a significant improvement in the synthetic procedure for derivatives with hydrophobic side chains by replacing a conventional organic environment (DIPEA/DMF) with a water-based one using sodium carbonate. nih.gov This modification led to several-fold increases in product yields. nih.gov

This highlights a core principle in custom synthesis: the reaction conditions, including the choice of base and solvent, must be optimized for each specific substrate to maximize the efficiency of the reaction. nih.gov

Emerging Synthetic Strategies for this compound Derivatives

Modern synthetic chemistry seeks to develop novel methods that are more efficient, versatile, and occur under milder conditions. For sulfonyl cyanide derivatives, this involves innovative precursor design and the exploration of new catalytic systems.

Discussion of Precursor Design and Reactivity

Emerging strategies often focus on designing precursors that are more reactive or enable novel transformations. A significant development is the use of aryl imidazolylsulfonates as precursors for palladium-catalyzed cyanation reactions. organic-chemistry.org This approach allows for the synthesis of benzonitriles (analogs of this compound) from readily available phenols, which are converted in situ to the imidazolylsulfonate intermediate. organic-chemistry.org

This precursor design offers several advantages:

Mild Conditions : The reaction proceeds at a relatively low temperature (75°C). organic-chemistry.org

Low Catalyst Loading : The palladium catalyst can be used in low molar percentages. organic-chemistry.org

Non-Toxic Cyanide Source : The method is compatible with potassium ferrocyanide as the cyanide donor. organic-chemistry.org

Benign Byproducts : The byproducts of the reaction are imidazole and sulfate, which are environmentally benign. organic-chemistry.org

Another frontier in precursor design involves moving away from pre-functionalized arenes towards the direct functionalization of C–H bonds. For example, copper-catalyzed radical relay processes have been developed for the enantioselective cyanation of benzylic C–H bonds. nih.gov This method generates an achiral benzylic radical which then reacts with a chiral copper catalyst to form an enantiomerically enriched benzylic nitrile. nih.gov This represents a paradigm shift, as the hydrocarbon itself, rather than a halide or sulfonate derivative, acts as the direct precursor to the final nitrile product. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound focuses on mitigating the environmental impact and enhancing the safety of the production process. Traditional methods often involve hazardous reagents and solvents. In contrast, modern synthetic strategies prioritize the use of non-toxic materials, solvent-free conditions, and high atom economy to create a more sustainable chemical process.

A notable advancement in the eco-friendly production of this compound involves a solvent-free reaction that utilizes potassium ferrocyanide as a cyanating agent. google.com This method addresses several key principles of green chemistry by replacing highly toxic cyanide sources, such as hydrogen cyanide or alkali metal cyanides, with a safer and more manageable alternative.

Key Features of the Green Synthetic Method:

Use of a Non-Toxic Cyanating Agent: The process employs potassium ferrocyanide (K₄[Fe(CN)₆]), a readily available, inexpensive, and non-toxic compound. google.com This significantly reduces the hazards associated with traditional cyanating agents. Potassium ferrocyanide is a byproduct of the coal chemical industry and is even used as an additive in table salt, highlighting its low toxicity. google.com

Solvent-Free Reaction Conditions: The synthesis is conducted without the use of organic solvents, which eliminates risks related to their flammability, toxicity, and environmental disposal. google.com This approach simplifies the process, reduces waste, and lowers operational costs.

High Atom Economy: The reaction demonstrates high atom utilization, as all six cyanide groups within the potassium ferrocyanide structure can participate in the reaction. google.com This minimizes the generation of byproducts, a core tenet of green chemistry.

Simple and Efficient Process: The methodology is characterized by its simplicity and convenient operation, making it suitable for industrial-scale production. google.com

The reaction proceeds by mixing benzenesulfonyl chloride with potassium ferrocyanide in a specific molar ratio and heating the mixture. The absence of a solvent streamlines the reaction setup and subsequent purification steps.

Table 1: Reaction Parameters for Green Synthesis of this compound

ParameterValue/ConditionGreen Chemistry Principle Addressed
Cyanating Agent Potassium Ferrocyanide (K₄[Fe(CN)₆])Use of Safer Chemicals
Solvent None (Solvent-free)Pollution Prevention, Safer Solvents
Reactant Molar Ratio 1:4 to 1:5 (K₄[Fe(CN)₆] : Benzenesulfonyl Chloride)Maximize Atom Economy
Reaction Temperature 150–160 °CEnergy Efficiency (Optimized for reaction)
Reaction Time 1–2 hoursProcess Intensification
Separation Method Column ChromatographyWaste Reduction (Efficient purification)

This table summarizes the key conditions and green chemistry advantages of the solvent-free synthesis of this compound. google.com

This synthetic route can also be applied to various substituted benzenesulfonyl chlorides, demonstrating its versatility. For instance, derivatives such as p-methylbenzenesulfonyl chloride, p-chlorobenzenesulfonyl chloride, and p-bromobenzenesulfonyl chloride can be used as starting materials. google.com Following the reaction, the product is isolated and purified using column chromatography with an eluent system of petroleum ether and ethyl acetate. google.com This green approach provides a viable and environmentally responsible alternative to conventional methods, aligning with the principles of sustainable chemical manufacturing. google.com

Reactivity and Mechanistic Investigations of Benzenesulfonyl Cyanide

Electrophilic Character of the Cyanide Moiety in Benzenesulfonyl Cyanide

The cyanide group (-C≡N) is inherently polarized due to the greater electronegativity of the nitrogen atom, rendering the carbon atom electrophilic. In this compound, this electrophilic character is substantially amplified by the attached benzenesulfonyl group (-SO₂Ph). The sulfonyl group is one of the most powerful electron-withdrawing groups, exerting a strong negative inductive effect (-I effect). This effect pulls electron density away from the cyanide moiety, further increasing the partial positive charge on the cyanide carbon. Consequently, this carbon atom becomes a prime target for attack by a wide range of nucleophiles. This enhanced electrophilicity is a key determinant of its reactivity, particularly with strong carbon nucleophiles like organometallic reagents.

Nucleophilic Reactions with this compound as a Reagent

This compound serves as a versatile electrophile in reactions with various nucleophiles. Depending on the nature of the nucleophile, the attack can occur at either the electrophilic sulfur atom of the sulfonyl group or the electrophilic carbon atom of the cyanide group.

In a reaction analogous to that of benzenesulfonyl chloride, this compound reacts with primary and secondary amines to form the corresponding N-substituted benzenesulfonamides. libretexts.org In these reactions, the amine acts as a nitrogen nucleophile, attacking the electrophilic sulfur atom and displacing the cyanide ion as a leaving group.

Primary amines react with this compound to yield N-alkyl- or N-arylbenzenesulfonamides. The reaction involves the formation of a sulfur-nitrogen bond, with the elimination of hydrogen cyanide.

General Reaction: C₆H₅SO₂CN + RNH₂ → C₆H₅SO₂NHR + HCN

Amine (RNH₂)Product (C₆H₅SO₂NHR)
MethanamineN-Methylbenzenesulfonamide
AnilineN-Phenylbenzenesulfonamide
BenzylamineN-Benzylbenzenesulfonamide

Secondary amines undergo a similar reaction to afford N,N-disubstituted benzenesulfonamides. The reaction proceeds readily due to the nucleophilicity of the secondary amine. researchgate.net

General Reaction: C₆H₅SO₂CN + R₂NH → C₆H₅SO₂NR₂ + HCN

Amine (R₂NH)Product (C₆H₅SO₂NR₂)
DimethylamineN,N-Dimethylbenzenesulfonamide
Piperidine1-(Phenylsulfonyl)piperidine
DibutylamineN,N-Dibutylbenzenesulfonamide

The formation of sulfonamides from this compound and amines proceeds via a nucleophilic substitution mechanism at the sulfonyl sulfur atom. This process is analogous to the well-documented reactions of benzenesulfonyl chloride. scilit.commdpi.com

The mechanism can be described in two steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of this compound. This results in the formation of a transient, tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, and the sulfur-carbon bond cleaves, expelling the cyanide ion (CN⁻) as the leaving group. A subsequent deprotonation of the nitrogen atom by a base (such as another molecule of the amine) yields the stable sulfonamide product and a cyanide salt.

Unlike amines, which preferentially attack the sulfonyl sulfur, strong carbon nucleophiles such as Grignard reagents (R-MgX) react at the highly electrophilic carbon of the nitrile group. libretexts.org This reaction provides a pathway to synthesize ketones. The reaction proceeds via a two-step sequence involving nucleophilic addition followed by hydrolysis. masterorganicchemistry.comucalgary.ca

General Reaction:

C₆H₅SO₂CN + R-MgX → [C₆H₅SO₂(C=N-MgX)R] (Intermediate)

[C₆H₅SO₂(C=N-MgX)R] + H₃O⁺ → C₆H₅SO₂COR + NH₃ + MgX(OH)

Grignard Reagent (R-MgX)Intermediate ProductFinal Ketone Product
Methylmagnesium bromide (CH₃MgBr)Imine anion saltPhenylsulfonyl methyl ketone
Phenylmagnesium bromide (C₆H₅MgBr)Imine anion saltPhenylsulfonyl phenyl ketone (Benzoylsulfone)
Ethylmagnesium chloride (CH₃CH₂MgCl)Imine anion saltPhenylsulfonyl ethyl ketone

This reactivity highlights the dual electrophilic nature of this compound, where the reaction pathway is dictated by the specific nucleophile employed.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Synthesis of Substituted Benzenesulfonamides

This compound serves as a precursor for the synthesis of substituted benzenesulfonamides, a class of compounds with significant applications in medicinal chemistry. One common synthetic route involves the reaction of a substituted aniline with benzenesulfonyl chloride, which can be derived from this compound. For instance, substituted benzenesulfonamide (B165840) 30 has been prepared from aniline 29 through a Sandmeyer reaction, followed by treatment of the resulting benzenesulfonyl chloride with ammonia nih.gov.

Another approach involves the copper-catalyzed cross-coupling of a substituted phenyl bromide with a suitable sulfonamide precursor nih.gov. This method was utilized for the synthesis of aniline analogues 15–28 nih.gov. The choice of synthetic strategy can be influenced by the desired substitution pattern on the benzene ring. For example, an alternative method was developed for the synthesis of compound 40 due to the favorable ortho-substitution of its precursor nih.gov.

The following table provides examples of substituted benzenesulfonamides synthesized using methods that can be adapted from this compound chemistry, highlighting the diversity of achievable structures.

CompoundR GroupSynthetic MethodReference
30 VariesSandmeyer reaction followed by amination nih.gov
31-35 VariesCopper-catalyzed cross-coupling nih.gov
40 2-ClAlternative method for ortho-substitution nih.gov

Carbon-Sulfur Bond Functionalization Reactions

The carbon-sulfur bond in this compound and its derivatives is susceptible to cleavage and functionalization under various reaction conditions. Transition-metal catalysis has emerged as a powerful tool for activating and transforming C–S bonds. For example, copper-catalyzed cross-coupling reactions of aryl bromides or iodides with thioacetic acid have been used to synthesize diaryl sulfides dicp.ac.cn. Similarly, a Cu(I)-catalyzed procedure has been developed for the C–S and C–F bond cleavage to prepare biaryl sulfides from aryl and benzyl (B1604629) thioacetates dicp.ac.cn.

Iron catalysis has also been employed in C–S bond functionalization. For instance, thioesters can act as bifunctional reagents for the sulfuracylation of 2-naphthylamine in the presence of an Fe2O3 catalyst and N-iodosuccinimide (NIS) dicp.ac.cn. The strength of the carbon-sulfur bond can significantly influence the reaction pathway. Computational studies have shown that the C6H5-SO2− bond is stronger than the CH3-SO2− bond, which affects the fragmentation pathways of actinide coordination complexes rsc.org. Photochemical methods can also induce homolytic cleavage of the C–S bond in alkyl and benzyl sulfides researchgate.net.

1,3-Difunctionalization of Allylboronic Esters

This compound can participate in the 1,3-difunctionalization of allylboronic esters, a transformation that introduces two new functional groups across the allyl system. This type of reaction often proceeds through a radical mechanism involving a 1,2-boron shift.

In the context of 1,3-difunctionalization, this compound can act as a bifunctional reagent, providing both the sulfonyl and cyano functionalities to the substrate. Bifunctional reagents are valuable in organic synthesis as they allow for the construction of complex molecules in a more atom-economical manner by forming multiple bonds in a single operation researchgate.net. The reaction is initiated by the addition of a radical to the allylboronic ester, which then undergoes a 1,2-boron shift to form a more stable radical intermediate. This intermediate can then be trapped by the cyanide group, resulting in the 1,3-difunctionalized product.

Mechanistic investigations are crucial for understanding the intricacies of these reactions. Radical trapping experiments can confirm the presence of radical intermediates. Techniques such as fluorescence quenching, cyclic voltammetry, and quantum yield measurements provide insights into the electronic processes and the efficiency of the reaction.

Radical Capture: The use of radical traps can provide evidence for the formation of radical intermediates during the reaction researchgate.netchimia.ch.

Fluorescence Quenching: Stern-Volmer quenching experiments can be used to study the interaction between a photocatalyst and the reactants, providing information about the quenching mechanism researchgate.net.

Cyclic Voltammetry: This electrochemical technique can be used to determine the redox potentials of the species involved in the reaction, which is essential for understanding the feasibility of electron transfer steps researchgate.net.

Quantum Yield Measurements: These measurements quantify the efficiency of a photochemical reaction, indicating the number of product molecules formed per photon absorbed.

Cycloaddition Reactions Involving this compound

This compound and its analogues, such as tosyl cyanide, are known to participate in cycloaddition reactions, particularly Diels-Alder reactions. These reactions are valuable for the synthesis of highly substituted pyridine derivatives. Tosyl cyanide reacts with various dienes, such as 2,3-dimethyl-1,3-butadiene and isoprene, to form Diels-Alder cycloadducts in situ, which can then be converted to 2-tosylpyridines and 3,6-dihydro-2-pyridones researchgate.net.

The reactivity in these cycloadditions can be influenced by the reaction conditions and the nature of the diene. For example, the reaction of tosyl cyanide with vinylallenes can be complicated by the formation of lactam byproducts resulting from the hydrolysis of the intermediate sulfonylimine cycloadducts researchgate.net.

The following table summarizes some cycloaddition reactions involving sulfonyl cyanides:

DieneSulfonyl CyanideProduct(s)Reference
2,3-Dimethyl-1,3-butadieneTosyl cyanide2-Tosylpyridines, 3,6-dihydro-2-pyridones researchgate.net
IsopreneTosyl cyanide2-Tosylpyridines, 3,6-dihydro-2-pyridones researchgate.net
1,3-ButadieneTosyl cyanide2-Tosylpyridines, 3,6-dihydro-2-pyridones researchgate.net
TetracycloneTosyl cyanide3,4,5,6-Tetraphenyl-2-tosylpyridine researchgate.net
NorbornadieneTosyl cyanideTetracyclic lactam researchgate.net

Influence of Substituents on Benzenesulfonyl Moiety Reactivity

The reactivity of the benzenesulfonyl moiety is significantly influenced by the nature and position of substituents on the benzene ring. These substituents can affect the electron density of the ring and the sulfonyl group, thereby altering the molecule's susceptibility to nucleophilic or electrophilic attack.

Substituents are generally classified as either electron-donating or electron-withdrawing groups. Electron-donating groups, such as alkyl and hydroxyl groups, increase the electron density of the benzene ring, making it more reactive towards electrophilic substitution. Conversely, electron-withdrawing groups, like nitro and cyano groups, decrease the electron density, deactivating the ring towards electrophilic attack pharmaguideline.comlumenlearning.com.

The position of the substituent also plays a crucial role. For instance, in the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides, the electron transfer mechanism depends on the position of the nitro group. A "sticky" dissociative mechanism is observed for ortho and para isomers, while a stepwise mechanism occurs for the meta isomer cdnsciencepub.com. This difference is attributed to the overlap of the π* orbital of the nitro group with the S–Cl σ* orbital in the ortho and para positions cdnsciencepub.com.

Electron-Withdrawing Character Effects on Reaction Pathways

The reactivity of this compound is significantly influenced by the strong electron-withdrawing nature of the benzenesulfonyl group. This characteristic enhances the electrophilicity of both the sulfonyl sulfur and the cyano carbon, thereby dictating the compound's behavior in various chemical transformations. Mechanistic investigations have revealed that this electron-withdrawing character plays a crucial role in determining reaction pathways, rates, and the stability of intermediates.

The sulfonyl group (-SO2-) attached to the benzene ring acts as a powerful electron-withdrawing group through both inductive and resonance effects. This withdrawal of electron density deactivates the benzene ring towards electrophilic aromatic substitution, but more importantly, it renders the sulfur atom highly susceptible to nucleophilic attack. Furthermore, the electron-withdrawing nature of the benzenesulfonyl moiety significantly impacts the reactivity of the adjacent cyanide group.

Detailed research findings have elucidated these effects in several reaction types:

Nucleophilic Substitution at the Sulfonyl Group:

Studies on the solvolysis of arenesulfonyl halides, which are structurally related to this compound, provide insight into the electronic effects at the sulfonyl center. For instance, in the hydrolysis of benzenesulfonyl chloride and its substituted derivatives, electron-withdrawing substituents on the aromatic ring have been shown to influence the reaction rates. While both electron-donating and electron-withdrawing groups can affect the rate, the specific pathway is sensitive to the electronic environment. For SN2-type mechanisms, a buildup of negative charge on the sulfur atom in the transition state is stabilized by electron-withdrawing groups, which can influence the reaction rate.

Kinetic isotope effect (KIE) studies on the SN2 reactions of m-chlorobenzyl para-substituted benzenesulfonates with cyanide ion have provided quantitative data on the transition state structure. The observed incoming group ¹¹C/¹⁴C KIEs were slightly larger than those for reactions with benzyl chlorides, suggesting less bond formation between the cyanide nucleophile and the α-carbon in the transition state for the arenesulfonate substrates acs.org. This indicates that the strong electron-withdrawing benzenesulfonyl group modifies the transition state geometry.

Interactive Data Table: Kinetic Isotope Effects in SN2 Reactions

ReactantNucleophileKIE (k¹¹/k¹⁴)Interpretation of Transition State
m-chlorobenzyl p-toluenesulfonateCN⁻> 1.0070Less C-N bond formation
p-substituted benzyl chloridesCN⁻1.0070-1.0105More C-N bond formation

Cycloaddition Reactions:

In the context of cycloaddition reactions, the electron-withdrawing character of the benzenesulfonyl group is paramount in activating the cyano group as a dienophile or dipolarophile. Theoretical studies, such as Density Functional Theory (DFT) calculations on the reaction of benzenesulfonyl azides with oxabicyclic alkenes, have demonstrated the influence of substituents on the benzene ring. These calculations reveal that the activation barriers for the initial [3+2] cycloaddition and subsequent dinitrogen cleavage are sensitive to the electronic nature of the substituents beilstein-archives.org.

For example, the introduction of electron-donating or electron-withdrawing groups at the para-position of the benzenesulfonyl azide affects the endo/exo diastereoselectivity of the resulting aziridine products. This highlights how the electronic character of the benzenesulfonyl moiety can be transmitted to the reacting center and influence the stereochemical outcome of the reaction pathway beilstein-archives.org.

Interactive Data Table: Calculated Activation Barriers for the Reaction of Substituted Benzenesulfonyl Azides with Oxabicyclic Alkenes

Substituent (R) on Benzene RingReaction StepActivation Barrier (kcal/mol) - endoActivation Barrier (kcal/mol) - exo
H[3+2] Cycloaddition17.310.2
HDinitrogen Cleavage from Triazoline32.338.6
HDinitrogen Cleavage from Azide38.938.9
Substituent effects on barriersQualitative trend observedDiastereoselectivity is affectedDiastereoselectivity is affected

Note: The table presents calculated values for the parent benzenesulfonyl azide and indicates the observed trend for substituted analogues as detailed in the study.

Theoretical and Computational Chemistry Studies of Benzenesulfonyl Cyanide

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for molecular systems. These calculations can predict a wide range of molecular properties, from geometries and vibrational frequencies to electronic structures and reaction mechanisms. For benzenesulfonyl cyanide, these methods offer a pathway to a deeper understanding of its chemical nature.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. chemrxiv.org DFT methods are used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. chemrxiv.orgresearchgate.net In the context of this compound and its derivatives, DFT is instrumental in elucidating their molecular and electronic characteristics. The application of DFT can provide theoretical guidance for optimizing systems containing related compounds. researchgate.net Hybrid density functionals, such as B3LYP, are widely employed for studying reaction mechanisms and molecular spectroscopy. researchgate.net

A fundamental application of DFT is the geometry optimization of a molecule, which involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional structure. A study on substituted benzenesulfonic acids, which are structurally related to this compound, utilized DFT calculations with the B3LYP functional and a cc-pVTZ basis set to determine their equilibrium configurations. This study revealed that the orientation of the functional group relative to the benzene ring is a key structural feature.

The electronic structure of this compound can also be thoroughly investigated using DFT. This includes the distribution of electron density, the molecular electrostatic potential (MEP), and the nature of the chemical bonds. The MEP is particularly useful for identifying the regions of a molecule that are electron-rich (and thus susceptible to electrophilic attack) and electron-poor (susceptible to nucleophilic attack).

Table 1: Representative Data from DFT Geometry Optimization

Parameter Description
Bond Lengths (Å) The equilibrium distances between bonded atoms (e.g., C-S, S=O, C≡N).
Bond Angles (°) The angles formed by three connected atoms (e.g., O=S=O, C-S-C).
Dihedral Angles (°) The rotational angles between planes defined by four atoms.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. biomedres.usnih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability. biomedres.usnih.gov

For this compound, DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distributions. This information is critical for predicting how the molecule will interact with other reagents. Introducing different substituent groups on the benzene ring can modulate the frontier molecular orbitals. researchgate.net

Table 2: Frontier Molecular Orbital (FMO) Energy Profile

Orbital Description
HOMO Energy (eV) Energy of the Highest Occupied Molecular Orbital.
LUMO Energy (eV) Energy of the Lowest Unoccupied Molecular Orbital.

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer and conjugative interactions within a molecule. aimspress.com It provides a localized picture of the bonding in terms of lone pairs and bonds, which is more intuitive than the delocalized molecular orbitals. NBO analysis can quantify the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, and the stabilization energy associated with this interaction. aimspress.com

In the case of this compound, NBO analysis would be employed to understand the nature of the bonding between the sulfonyl group, the cyanide group, and the benzene ring. It would also reveal the extent of electron delocalization and the charge distribution across the molecule. This analysis provides a solid framework for researching charge transfer within the molecule. aimspress.com

Table 3: Key Outputs of Natural Bond Orbital (NBO) Analysis

Parameter Description
Natural Charges The charge localized on each atom in the molecule.
Donor-Acceptor Interactions Identification of electron-donating and electron-accepting orbitals.
Stabilization Energy (E(2)) The energy associated with the delocalization of electrons from a donor to an acceptor orbital.

DFT calculations are a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how a reaction proceeds and what factors control its rate and selectivity.

For this compound, computational modeling could be used to investigate its reactivity in various chemical transformations. For example, a computational study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes used DFT calculations at the M06-2X/6-311G(d,p) level to determine that the reaction proceeds through a [3 + 2] cycloaddition pathway rather than a nitrene intermediate pathway, based on the calculated activation barriers. nih.gov A similar approach could be applied to study the reactions of this compound, providing valuable insights into its chemical behavior.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of any empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, although they are often more computationally expensive than DFT methods.

For this compound, ab initio calculations could be used to refine the results obtained from DFT or to study systems where DFT may not be as accurate. For example, high-level ab initio calculations could be used to obtain a very precise value for the HOMO-LUMO gap or to investigate excited electronic states. While DFT is a powerful tool, the accuracy of ab initio methods can be crucial for making definitive predictions about the reactivity of a molecule. For instance, in a study of hydrogen abstraction reactions, it was found that Hartree-Fock methods significantly overestimated the imaginary frequency of the transition state compared to high-level CCSD(T) calculations.

Density Functional Theory (DFT) Applications to this compound and its Derivatives

Molecular Dynamics Simulations for Conformational Analysis and Reaction Dynamics

While specific molecular dynamics (MD) simulations focused solely on this compound are not extensively documented in publicly available literature, valuable insights into its conformational preferences and reaction dynamics can be inferred from computational studies on closely related aryl sulfonyl compounds. Density Functional Theory (DFT) calculations, in particular, have been instrumental in elucidating the structural and reactive properties of molecules containing the benzenesulfonyl moiety.

Conformational Analysis Insights from Analogous Systems:

Computational studies on benzenesulfonamides offer a pertinent comparison for understanding the conformational landscape of this compound. Research combining rotational spectroscopy and ab initio calculations on benzenesulfonamide (B165840) and its derivatives has provided detailed information on the rotational barriers and preferred orientations of the sulfonyl group relative to the benzene ring.

For benzenesulfonamide, different rotamers can be generated by the rotation of the sulfonamide group, defined by the ∠CCSN dihedral angle. While the specific energy values for the cyanide derivative may differ, the general principles of steric and electronic effects governing the rotation around the C-S bond are expected to be similar. For instance, in para-toluenesulfonamide, the barrier to rotation of the methyl group is calculated to be very low, suggesting that for this compound, the primary conformational flexibility will be dominated by the rotation of the entire sulfonyl cyanide group.

In many benzenesulfonyl derivatives, the orientation of the functional group with respect to the benzene ring is a key determinant of its reactivity and intermolecular interactions. Computational methods have shown that in some sulfonamides, the amino group of the sulfonamide lies perpendicular to the benzene plane. nih.gov This preference is a result of the interplay between steric hindrance and electronic interactions. A similar perpendicular or near-perpendicular arrangement of the S-CN bond relative to the phenyl ring in this compound could be a low-energy conformation.

Reaction Dynamics Elucidated by DFT Studies:

The reactivity of sulfonyl cyanides has been effectively modeled using DFT, providing detailed mechanistic pathways. A notable example is the study of the intermolecular oxycyanation of alkenes using p-toluenesulfonyl cyanide (TsCN), a close structural analog of this compound. These computational investigations reveal the step-by-step mechanism and the associated energy changes, offering a window into the reaction dynamics.

Mechanistic studies involving DFT calculations have shown that the reaction between a sulfonyl cyanide and an alkene can proceed through a stereospecific mechanism. This process is often facilitated by a catalyst, such as a borane, which activates the sulfonyl cyanide. The coordination of the cyano group to the catalyst is a critical step in initiating the reaction.

The reaction pathway for the oxycyanation of alkenes with TsCN, as elucidated by DFT, involves several key transition states and intermediates. The energetics of this pathway provide a quantitative understanding of the reaction's feasibility and stereochemical outcome.

Below is a data table summarizing the calculated Gibbs free energy barriers for a key step in the reaction, highlighting the energy requirements for the reaction to proceed.

Reaction StepSystemActivation Free Energy (ΔG‡) in kcal/mol
Initial [3 + 2] CycloadditionBenzenesulfonyl azide + Oxabicyclic alkene (endo)15.0
Initial [3 + 2] CycloadditionBenzenesulfonyl azide + Oxabicyclic alkene (exo)10.3
Nitrene FormationBenzenesulfonyl azide39.2
Ring Opening of exo Triazolineexo Triazoline intermediate23.4
Dinitrogen Extrusion and Ring RegenerationRing-opened intermediate to form endo aziridine29.1 and 23.5
Direct Nitrogen Extrusionexo Triazoline to form exo product38.3

Note: The data in the table is derived from a computational study on the reaction of benzenesulfonyl azides with oxabicyclic alkenes, which serves as an example of the type of energetic data obtained from DFT calculations on benzenesulfonyl compounds. nih.gov

These computational findings are crucial for rationalizing experimental observations, such as reaction rates and product selectivity. For instance, the calculated energy barriers can explain why a particular reaction pathway is favored over another, providing a predictive framework for designing new synthetic methodologies. While direct MD simulations would offer a more dynamic picture of the conformational flexibility and solvent effects, the existing DFT studies on analogous systems provide a solid foundation for understanding the key chemical properties of this compound.

Applications of Benzenesulfonyl Cyanide in Advanced Organic Synthesis

Precursor in Pharmaceutical and Agrochemical Synthesis

Benzenesulfonyl cyanide's structure is foundational to the development of certain bioactive molecules, including those with applications in medicine and agriculture.

The sulfonamide functional group is a cornerstone of numerous therapeutic agents. The primary route to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net While benzenesulfonyl chloride is the more common reagent for this transformation, this compound's chemical structure is closely related and relevant to the broader class of sulfonyl compounds used in medicinal chemistry.

The synthesis of sulfonamides is a critical process in the pharmaceutical industry due to the wide range of biological activities exhibited by these compounds. cbijournal.com The reaction between benzenesulfonyl chloride and the primary amine group of a substituted aniline, for instance, is a highly efficient reaction that proceeds to completion. researchgate.net High yields of sulfonamides have been reported even when the reaction is carried out in aqueous media at high pH. scilit.com

Table 1: Examples of Sulfonamide Synthesis Using Benzenesulfonyl Chloride This table is for illustrative purposes of sulfonamide synthesis, a class of compounds related to this compound.

Amine ReactantBaseSolventYield (%)Reference
DibutylamineSodium HydroxideWater94 scilit.com
1-OctylamineSodium HydroxideWater98 scilit.com
HexamethylenimineSodium HydroxideWater97 scilit.com
2-AminopyridinePyridineNot Specified63 cbijournal.com

While specific examples detailing the direct use of this compound in the synthesis of commercial agricultural chemicals are not prevalent in readily available literature, the broader class of nitrile compounds, such as acrylonitrile and benzyl (B1604629) cyanide derivatives, is significant in the agrochemical industry. patsnap.compatsnap.com Patents have described the use of various cyanide-containing compounds as active ingredients in pesticides and herbicides. patsnap.compatsnap.com The reactivity of the cyano group in molecules like this compound allows for its potential incorporation into novel agrochemical scaffolds.

Synthetic Intermediate for Complex Molecular Architectures

This compound's utility extends to its role as an intermediate in the construction of intricate molecular frameworks, primarily through its function as a cyanating agent.

This compound can act as a source of an electrophilic cyanide group. In organic synthesis, the cyanation of various functional groups is a key transformation. While direct linkage to form alcohol or amide bonds using this compound as a coupling agent is not a commonly cited application, its role in forming nitriles, which are precursors to amides and carboxylic acids, is more established.

The direct cyanation of alcohols to form nitriles is a valuable synthetic method. nih.gov This transformation is often achieved using a cyanide source in the presence of an activating agent or catalyst. While trimethylsilyl cyanide (TMSCN) is a frequently used reagent for this purpose, the principle of activating an alcohol for nucleophilic attack by a cyanide source is central. nih.gov

The formation of amide bonds is one of the most performed reactions in medicinal chemistry. princeton.edu This is typically achieved by coupling a carboxylic acid and an amine. While this compound is not a direct coupling agent for this purpose, it can be used to introduce the nitrile functionality, which can then be hydrolyzed to a carboxylic acid or an amide.

The total synthesis of natural products often requires the use of highly specific and efficient chemical reactions. While a direct and recurring role for this compound in published total synthesis routes of complex natural products is not widely documented, its potential as a reagent for introducing a cyano group at a late stage of a synthesis could be advantageous. The cyano group can serve as a precursor to other important functional groups found in natural products.

Role in Catalytic Processes

This compound and its derivatives have been shown to participate in catalytic reactions, primarily as electrophilic cyanating agents that are activated by a catalyst.

Recent research has demonstrated the intermolecular oxycyanation of alkenes using p-toluenesulfonyl cyanide (TsCN), a closely related compound to this compound, in the presence of a tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyst. nih.gov This reaction proceeds via an electrophilic cyanation of the alkene, where the borane Lewis acid activates the sulfonyl cyanide by coordinating to the nitrogen of the cyano group. nih.gov This activation enhances the electrophilicity of the cyanide carbon, facilitating its attack by the nucleophilic alkene. The reaction is stereospecific, resulting in a syn-addition of the cyano and sulfinyloxy groups across the double bond. nih.gov This suggests that this compound could likely be employed in similar catalytic systems.

Furthermore, copper-catalyzed enantioselective cyanation of benzylic C–H bonds has been developed, showcasing the importance of catalytic methods for introducing cyanide groups. nih.gov Although this specific system utilized N-fluorobenzenesulfonylimide (NFSI) as an oxidant and trimethylsilyl cyanide (TMSCN) as the cyanide source, it highlights the utility of sulfonyl-containing reagents in transition metal catalysis. nih.gov

Table 2: Catalytic Oxycyanation of Alkenes with p-Toluenesulfonyl Cyanide This table illustrates the catalytic activation of a sulfonyl cyanide, analogous to this compound.

Alkene SubstrateProductYield (%)Diastereomeric Ratio (d.r.)Reference
(Z)-1-phenylpropenesyn-2-cyano-1-phenyl-1-propyl tosylate91>20:1 nih.gov
(E)-1-phenylpropenesyn-2-cyano-1-phenyl-1-propyl tosylate90>20:1 nih.gov
Styrene2-cyano-2-phenylethyl tosylate85N/A nih.gov
1-Octene2-cyanooctyl tosylate78N/A nih.gov

Cooperative Catalysis in Cyanation Reactions

Cooperative catalysis, a strategy that merges multiple catalytic cycles to achieve a single chemical transformation, has been effectively employed in cyanation reactions. While many cooperative catalytic systems for cyanation utilize sources like trimethylsilyl cyanide, research has also highlighted the role of benzenesulfonyl cyanides in direct C(sp³)–H cyanation. researchgate.net

One notable system combines a decatungstate photocatalyst with this compound to achieve the cyanation of a variety of alkanes. researchgate.net This reaction proceeds via a radical mechanism where the photoactivated decatungstate abstracts a hydrogen atom from the alkane, generating an alkyl radical. This radical is then trapped by the this compound in an electrophilic manner to form the desired nitrile product. This method is effective for a range of alkanes, including linear alkanes like n-hexane, and generally provides good to excellent yields. researchgate.net

The development of cooperative catalytic systems, such as the merger of photoredox catalysis with copper catalysis, has also enabled enantioselective cyanation reactions. organic-chemistry.org These systems often involve the generation of radical intermediates which are then asymmetrically trapped by a chiral copper(II) cyanide species. organic-chemistry.orgnih.gov While not always employing this compound directly as the primary cyanating agent, these advanced methodologies underscore the importance of radical-mediated pathways in modern cyanation chemistry, a principle also utilized in reactions involving benzenesulfonyl cyanides. researchgate.netscielo.br

Cyanide-Mediated Sulfone and Sulfonamide Synthesis

A significant application of cyanide in conjunction with sulfonyl compounds is the in situ generation of nucleophilic sulfinate ions from vinyl sulfones for the synthesis of sulfones and sulfonamides. researchgate.netorganic-chemistry.org This method provides a facile and efficient alternative to traditional methods, which often face challenges such as the low solubility of metal sulfinate salts. researchgate.net

The reaction is initiated by the addition of a cyanide ion to a vinyl sulfone, which proceeds through an addition-elimination sequence. This process generates a sulfinate ion nucleophile in situ and acrylonitrile as a benign byproduct. organic-chemistry.org The newly formed and highly reactive sulfinate ion can then undergo S-alkylation with various alkyl halides to produce a diverse range of sulfones in high yields, often up to 99%. organic-chemistry.org

This methodology has been successfully extended to the synthesis of β-keto sulfones and sulfonamides. organic-chemistry.org For sulfonamide synthesis, the in situ generated sulfinate ion reacts with an amine in the presence of N-bromosuccinimide (NBS) at room temperature. researchgate.netorganic-chemistry.org The reaction proceeds under mild conditions, avoiding the need for elevated temperatures or strong oxidants. organic-chemistry.org

Substrate ClassReagentsProductYield (%)
Phenyl vinyl sulfone & Alkyl halidesKCN, Alkyl halideAlkyl Phenyl SulfonesUp to 99%
Phenyl vinyl sulfone & α-halo ketoneKCN, α-halo ketoneβ-keto sulfonesUp to 95%
Phenyl vinyl sulfone & AminesKCN, N-bromosuccinimide, AmineSulfonamidesHigh

This cyanide-mediated approach offers operational simplicity and is odorless, presenting a practical and versatile route to important sulfur(IV) derivatives. organic-chemistry.org

Material Science Applications

Design of Molecular Probes and Sensors Utilizing Benzenesulfonyl Moieties for Anion Detection

The benzenesulfonyl group is a key structural component in the design of molecular probes and chemosensors, particularly for the detection of anions. The sulfonamide N-H proton is sufficiently acidic to act as an effective hydrogen-bond donor, allowing for specific interactions with anionic guest species. This interaction can be transduced into a detectable optical signal, such as a change in fluorescence or color.

Anion recognition by these sensors often relies on the formation of hydrogen bonds between the sulfonamide moiety and the target anion. This binding event can alter the electronic properties of the sensor molecule, leading to a measurable change in its spectroscopic properties. For instance, the binding of a basic anion like fluoride (F⁻), acetate (CH₃COO⁻), or dihydrogen phosphate (H₂PO₄⁻) can lead to the deprotonation of the sulfonamide N-H group. This deprotonation can disrupt photophysical processes within the sensor, such as excited-state intramolecular proton transfer (ESIPT), resulting in a ratiometric change in the fluorescence emission.

Sensor TypeTarget Anion(s)Detection Mechanism
Macrocycle with bis-benzimidazolium groupsAcetate (OAc⁻), Nitrate (NO₃⁻)Hydrogen bonding, fluorescence quenching
2-(2′-aminophenyl)benzoxazole derivative with p-toluenesulfonyl groupF⁻, CH₃COO⁻, H₂PO₄⁻Inhibition of ESIPT via deprotonation
Carbazolylurea-based macrocyclesCarboxylatesHost-guest complexation, potentiometric response

The ability to rationally design these sensors by incorporating benzenesulfonyl and related moieties allows for the development of highly selective and sensitive tools for anion detection, which is of great importance in environmental monitoring and biological systems.

Future Research Directions and Translational Impact

Exploration of Novel Reactivity Patterns for Benzenesulfonyl Cyanide

The continued evolution of organic synthesis hinges on the discovery of novel reactivity patterns that provide access to complex molecular architectures with greater efficiency. This compound is a promising candidate for such exploration, particularly in emerging areas of chemical activation.

Future research will likely focus on harnessing this compound in photoredox and electrochemical catalysis. These methods, which utilize visible light or electricity to drive chemical reactions, offer mild conditions and unique reactivity pathways compared to traditional thermal methods. scielo.brresearchgate.net Investigating the behavior of this compound under these conditions could unlock new C-H functionalization or cross-coupling reactions, where the sulfonyl cyanide group acts as a key reactive handle.

Furthermore, there is an opportunity to explore its role as an electrophilic cyanide source. scielo.br While traditional cyanation often involves nucleophilic cyanide anions, developing reagents that deliver a "CN+" equivalent opens up complementary synthetic strategies. scielo.br Research into the activation of this compound with various catalysts could establish it as a practical reagent for the electrophilic cyanation of a wide range of nucleophiles. Another avenue involves its participation in radical-mediated reactions, potentially enabling the cleavage of C-C single bonds to generate valuable dinitrile products under dual photoredox and copper catalysis. nih.gov

Development of Asymmetric Catalytic Reactions Involving this compound

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Asymmetric catalysis offers the most efficient route to these chiral molecules. Future work on this compound will undoubtedly focus on its incorporation into asymmetric transformations to produce optically active nitriles, which are valuable synthetic intermediates.

A primary research direction is the development of catalytic systems for the enantioselective cyanation of various prochiral substrates using this compound. This could involve, for example, the copper-catalyzed radical relay mechanism for the cyanation of benzylic C-H bonds, where the choice of a chiral ligand is crucial for inducing enantioselectivity. nih.gov Such methods have the potential to achieve high yields and excellent enantiomeric excess (ee), providing direct access to valuable chiral benzylic nitriles. nih.gov

Key areas for development include:

Ligand Design: The synthesis and screening of novel chiral ligands for transition metals (e.g., copper, palladium) to control the stereochemical outcome of cyanation reactions.

Substrate Scope Expansion: Applying asymmetric cyanation protocols to a broader range of substrates, including olefins, imines, and ketones.

Mechanistic Studies: Detailed investigation into the reaction mechanisms to better understand the factors governing enantioselectivity, leading to more rational catalyst design.

The table below summarizes representative conditions and outcomes for asymmetric cyanation reactions, highlighting the potential for high enantioselectivity.

Catalyst SystemSubstrate TypeProduct TypeAchieved Enantioselectivity (ee)
Copper(I) / Chiral Bis(oxazoline) LigandAlkylarenesBenzylic NitrilesUp to 98% ee nih.gov
Photoredox / Copper CatalysisCycloketone Oxime EstersChiral DinitrilesHigh ee values nih.gov
Photoelectrochemical CatalysisAlkylarenesBenzylic NitrilesHigh Site- and Enantioselectivity researchgate.net

Integration into Flow Chemistry and Automated Synthesis Protocols

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, scalability, and process control. nih.gov Given the often hazardous nature of cyanation reagents, integrating this compound into flow systems is a critical area for future research.

Continuous flow technology can mitigate risks by handling hazardous materials in small, contained volumes, minimizing the potential for accidental release. rsc.org For this compound, this enables safer exploration of its reactivity at elevated temperatures and pressures, potentially unlocking new chemical transformations. semanticscholar.org Research in this area would focus on developing robust flow setups for both the synthesis of this compound itself and its subsequent use in cyanation reactions. A cyanide-free synthesis of nitriles has already been demonstrated using flow chemistry, highlighting the platform's improved safety profile. rsc.org

Automated synthesis platforms, which combine flow reactors with in-line purification and analysis, can accelerate the discovery and optimization of reactions involving this compound. researchgate.net These systems allow for high-throughput screening of reaction conditions (e.g., catalysts, solvents, temperature), rapidly identifying optimal parameters for new transformations. The development of a continuous flow process for producing benzyl (B1604629) cyanide, for instance, has shown to greatly improve device capacity and reaction control, achieving yields of 98-99%. google.com

Future work could involve:

Developing telescoped reactions where crude this compound is generated and used in a subsequent cyanation step without isolation.

Integrating machine learning algorithms to guide reaction optimization in real-time.

Designing modular flow platforms that can be easily reconfigured to synthesize diverse libraries of nitrile-containing compounds.

Biological and Medicinal Chemistry Applications

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore found in a wide array of approved drugs, including antibacterial, anti-inflammatory, and anticancer agents. drugbank.comindexcopernicus.com this compound, as a direct precursor to benzenesulfonamides (via reaction with amines), represents a valuable building block for the synthesis of new therapeutic agents. wikipedia.org

Future research will leverage this compound in medicinal chemistry campaigns to:

Synthesize Compound Libraries: Its reactivity with a wide range of amines allows for the rapid generation of diverse benzenesulfonamide libraries for high-throughput screening against various biological targets.

Develop Novel Drug Scaffolds: The sulfonyl cyanide group can be used to synthesize more complex heterocyclic systems with potential biological activity. Derivatives like 4-(Oxazol-4-yl)benzene-1-sulfonyl chloride have shown significant antiproliferative effects against colon and breast cancer cell lines.

Act as Covalent Inhibitors: The electrophilicity of the sulfonyl group could be exploited in the design of targeted covalent inhibitors that form stable bonds with specific amino acid residues (e.g., lysine) in target proteins.

The translational impact is significant, as these efforts could lead to the discovery of new drugs for a variety of diseases. The benzenesulfonamide structure is a key component in drugs targeting enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2). drugbank.com For example, the anti-influenza compound 28 shown below demonstrated potent antiviral activity and good water solubility, highlighting the therapeutic potential of this class of molecules. nih.gov

Compound ClassTherapeutic AreaExamples of Drug Targets
BenzenesulfonamidesDiabetes, Infections, Hypertension, CancerCarbonic Anhydrases, Cyclooxygenase-2 (COX-2) drugbank.com
Benzenesulfonamide DerivativesInfluenzaHemagglutinin (HA) nih.gov
Oxazole-Substituted BenzenesulfonylsCancerVarious Kinases

Environmental and Sustainable Chemistry Considerations in its Use and Synthesis

Adherence to the principles of green chemistry is essential for the future of chemical manufacturing. nih.gov Research into the synthesis and application of this compound must prioritize environmental sustainability by minimizing waste, avoiding hazardous substances, and improving energy efficiency.

A key area for future research is the development of greener synthetic routes to this compound itself. Traditional methods often rely on harsh reagents. A more sustainable approach has been patented, which uses inexpensive, non-toxic potassium ferrocyanide as the cyanating agent and is performed under solvent-free conditions, thereby reducing environmental impact. google.com Another potential route involves the oxidation of organic thiocyanates with a peracid. google.com Further research could focus on catalyst-free methods or the use of recyclable, magnetically supported reagents to simplify purification and reduce waste. nih.govnih.gov

In its application, the focus will be on replacing highly toxic and volatile cyanation reagents with safer alternatives like this compound. scielo.br The development of catalytic cycles that use only small, substoichiometric amounts of this compound would significantly improve the atom economy and sustainability of cyanation processes. Furthermore, utilizing environmentally benign solvents, such as water, in reactions involving its precursor, benzenesulfonyl chloride, represents a significant step towards greener chemical production. rsc.org

Future goals for sustainable chemistry involving this compound include:

Catalytic Cyanation: Designing catalytic systems that regenerate the active cyanating species, using this compound as a precursor.

Solvent Minimization: Expanding the scope of solvent-free reactions or using water and other green solvents. google.comrsc.org

Atom Economy: Developing reactions where a high percentage of the atoms from the reactants are incorporated into the final product, a core principle of green chemistry. nih.gov

Q & A

Basic: What critical safety precautions are necessary when handling benzenesulfonyl cyanide in laboratory settings?

Answer:
this compound poses acute toxicity (oral, dermal) and severe skin/eye corrosion risks. Key precautions include:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats, and respiratory protection if ventilation is insufficient .
  • Ventilation: Use fume hoods to avoid inhalation of vapors or dust .
  • Emergency Procedures:
    • Skin contact: Immediately rinse with water for ≥15 minutes and remove contaminated clothing .
    • Eye exposure: Flush with water for ≥15 minutes; seek medical attention .
    • Spills: Confine with inert absorbents (e.g., sand) and dispose as hazardous waste .
  • Storage: Keep in sealed, labeled containers away from oxidizing agents and heat sources .

Basic: What synthetic routes and characterization methods are used for this compound?

Answer:
Synthesis:

  • From Benzenesulfonyl Chloride: React with cyanide salts (e.g., KCN) in anhydrous solvents (e.g., DMF) under nitrogen. Monitor reaction progress via TLC or conductivity changes .
  • Purification: Use recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Characterization:

  • Spectroscopy: Confirm structure via 1H^1H-/13C^{13}C-NMR (e.g., aromatic protons at δ 7.5–8.0 ppm) and IR (S=O stretch ~1350 cm1^{-1}, C≡N ~2250 cm1^{-1}) .
  • Purity: Verify by HPLC (C18 column, acetonitrile/water mobile phase) and melting point analysis .

Basic: What analytical techniques are recommended for detecting cyanide released from this compound derivatives?

Answer:

  • Fluorometric Assays: Use glyco-conjugated probes (e.g., benzenesulfonyl-linked bipyrimidines) for selective CN^- detection in HEPES buffer (LOD ~10 nM) .
  • Automated Dialysis: Membrane separation of HCN gas followed by colorimetric quantification (e.g., EPA Method 335.4) improves precision and reduces matrix interference .
  • Validation: Compare with ion chromatography or mass spectrometry for cross-verification .

Advanced: How do reaction conditions influence the regioselectivity of C-H functionalization mediated by this compound?

Answer:
Regioselectivity in C-H activation depends on:

  • Catalyst Design: Palladium/rhodium complexes with carboxylate ligands (e.g., acetate) promote ortho-selectivity via concerted metalation-deprotonation (CMD) mechanisms .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance electrophilic activation of the sulfonyl group, favoring aryl C-H bonds over alkyl .
  • Substrate Electronics: Electron-deficient arenes undergo faster activation due to increased electrophilicity at the metal center .
  • Method: Optimize via DFT calculations to predict transition states and steric effects .

Advanced: How can contradictions in kinetic data for this compound-mediated reactions be resolved?

Answer:
Discrepancies in rate constants often arise from:

  • Solvent Polarity: Aqueous DMF accelerates hydrolysis of intermediates, skewing kinetic profiles; use conductivity measurements to track ionic byproducts .
  • Catalyst Deactivation: Trace moisture or oxygen poisons transition-metal catalysts; employ Schlenk techniques for inert conditions .
  • Data Normalization: Use internal standards (e.g., 13C^{13}C-labeled analogs) to correct for instrumental drift .

Advanced: How do computational methods enhance mechanistic studies of carboxylate-assisted C-H activation with this compound?

Answer:

  • Transition-State Modeling: DFT calculations (e.g., B3LYP/6-31G*) identify energy barriers for CMD pathways, explaining regioselectivity trends .
  • Charge Distribution Analysis: NBO analysis reveals electron-withdrawing effects of the sulfonyl group, directing metalation to electron-rich C-H sites .
  • Kinetic Isotope Effects (KIE): Simulate kH/kDk_H/k_D values to distinguish between electrophilic substitution and radical mechanisms .
  • Validation: Correlate computed activation energies with experimental Arrhenius plots .

Tables

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionReference
Molecular Weight183.22 g/mol
SolubilitySoluble in DMF, acetone; insoluble in water
Melting Point14–16°C (decomposes)
log PowP_{\text{ow}}2.94

Table 2: Comparison of Cyanide Detection Methods

MethodSensitivity (LOD)Interference SourcesReference
Fluorometric Probe10 nMThiols, sulfites
Automated Dialysis5 µg/LSulfides, nitrites
Ion Chromatography1 µg/LHigh chloride concentrations

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzenesulfonyl cyanide
Reactant of Route 2
Benzenesulfonyl cyanide

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